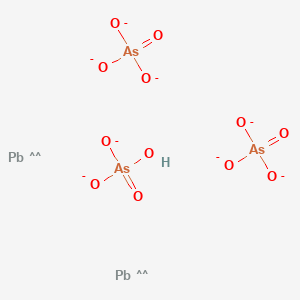

Lead(IV) arsenate (2:3)

Description

Properties

InChI |

InChI=1S/3AsH3O4.2Pb/c3*2-1(3,4)5;;/h3*(H3,2,3,4,5);;/p-8 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIPPJXUQSKZIY-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Pb].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As3HO12Pb2-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064944 | |

| Record name | Lead(IV) arsenate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

8.3e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10102-48-4 | |

| Record name | Lead arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(IV) arsenate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Control of Lead Iv Arsenate 2:3 Formation

Hydrothermal Synthesis Approaches for Metal Arsenates and Analogous Systems

Hydrothermal synthesis is a powerful method for producing crystalline inorganic materials from aqueous solutions at elevated temperatures and pressures. This technique is widely employed for the synthesis of metal arsenates due to its ability to promote the crystallization of stable, low-solubility phases. pjoes.com For instance, scorodite (FeAsO₄·2H₂O), an iron arsenate, is often synthesized hydrothermally to achieve high crystallinity and stability, which is crucial for the safe disposal of arsenic. pjoes.com The process can directly treat various arsenic-containing materials and facilitates the production of high-grade arsenic residues. pjoes.com

In the context of lead arsenates, hydrothermal methods have been used to synthesize various crystalline phases. Studies have demonstrated the synthesis of lead(II) oxoarsenates such as Pb₅(AsO₄)₃OH (hydroxymimetite) by treating PbHAsO₄ in an ammonia (B1221849) solution at 210 °C. mdpi.com Similarly, NaPb(AsO₄)₃ has been obtained as a byproduct during hydrothermal experiments involving PbHAsO₄ and NaOH at 210 °C for several days. mdpi.com These examples highlight the utility of hydrothermal approaches in navigating the complex lead-arsenate-water system to form crystalline products. The application of this method to Lead(IV) arsenate (2:3) would require a strong oxidizing environment within the autoclave to stabilize the Pb⁴⁺ ion, a significant challenge given the redox potentials involved.

Precipitation Chemistry in the Formation of Lead(IV) Arsenate Species

Precipitation from an aqueous solution is a common and straightforward method for synthesizing insoluble salts like lead arsenates. libretexts.org This process involves the reaction of soluble precursor salts to form an insoluble product that precipitates out of the solution. For lead(II) arsenates, a typical reaction involves combining a soluble lead(II) salt, such as lead(II) nitrate (B79036), with a soluble arsenate source, like arsenic acid or sodium arsenate. libretexts.orgwikipedia.org

The stoichiometry and phase of the resulting precipitate are highly dependent on the reaction conditions. Research has shown that the composition of lead arsenate precipitates is strongly influenced by the initial molar ratio of lead to arsenic (Pb/As) and the pH of the solution. nih.gov For example, at a Pb/As ratio of 1.0 and a pH between 3 and 5, lamellar PbHAsO₄·2H₂O is the dominant product. nih.gov In contrast, at a higher Pb/As ratio of 1.5 and a much higher pH of 12-13, columnar Pb₅(AsO₄)₃OH·H₂O is formed. nih.gov Achieving the specific 2:3 stoichiometry of Lead(IV) arsenate would necessitate meticulous control over these parameters, in addition to maintaining the +4 oxidation state for lead, likely through the use of potent oxidizing agents during the precipitation process.

Solid-State Synthesis Techniques for Lead(IV) Compounds

Solid-state synthesis, often involving high-temperature reactions between solid precursors, is a primary method for producing materials that are inaccessible through solution routes, particularly for achieving higher oxidation states. numberanalytics.com The synthesis of lead(IV) oxide (PbO₂), for example, can be achieved by reacting lead(II) oxide (PbO) with oxygen at high temperatures. numberanalytics.com This principle of oxidizing a more stable lower-valent precursor through thermal treatment is central to solid-state chemistry.

While specific examples for Lead(IV) arsenate (2:3) are not prevalent, the synthesis of other inorganic lead(IV) compounds provides valuable insight. For instance, a non-oxide/halide inorganic lead(IV) compound, a salt of the ortho-selenidoplumbate(IV) anion [PbSe₄]⁴⁻, was unexpectedly synthesized through a combination of solid-state reaction and subsequent solvothermal treatment. nih.govnih.govresearchgate.net The initial phase was prepared by fusing the elemental constituents in an inert atmosphere, followed by a reaction in an amine solvent. nih.govnih.govresearchgate.net The stability of the formal Pb(IV) state in the final product was attributed to its stabilization within the crystal lattice. nih.govresearchgate.net This suggests that a potential solid-state route for Pb₃(AsO₄)₄ could involve the high-temperature reaction of a Pb(IV) source like PbO₂ with an arsenic oxide or arsenate precursor under controlled atmospheric conditions.

Influence of Reaction Parameters on Stoichiometry and Phase Purity of Lead(IV) Arsenate (2:3)

The stoichiometry and phase purity of the final product in any synthesis are critically dependent on the reaction parameters. For lead arsenates, pH, temperature, and the identity and ratio of precursors are paramount.

pH and Precursor Ratio: As established in precipitation studies, the pH and the Pb/As molar ratio dictate the specific lead(II) arsenate phase that forms. nih.gov For example, a mixture of PbHAsO₄·2H₂O and Pb₃(AsO₄)₂ forms at a pH of 6.51 with a Pb/As ratio of 1.5. nih.gov Extrapolating to a Lead(IV) system, it is conceivable that acidic conditions might be necessary to stabilize the Pb⁴⁺ ion, while the precise Pb/As precursor ratio would need to be carefully controlled to target the 2:3 stoichiometry.

Temperature: Temperature influences reaction kinetics and the thermodynamic stability of different phases. In hydrothermal synthesis, temperature is a key variable for controlling crystal growth and phase selection. mdpi.com In solid-state reactions, high temperatures are required to overcome kinetic barriers but can also lead to the decomposition of the desired product if the temperature is too high. mdpi.com For instance, the phase Pb₄As₂O₉ was reported to exist only up to 740 °C. mdpi.com

Precursor Identity: The choice of starting materials significantly impacts the reaction pathway. The reactivity and solubility of the lead and arsenate precursors will determine the rate of reaction and the potential for intermediate phase formation. chemrxiv.org

The following table, derived from studies on lead(II) arsenate precipitation, illustrates the critical influence of reaction parameters on the final product composition. nih.gov

| Pb/As Molar Ratio | pH Range | Resulting Lead Arsenate Precipitate(s) |

| 1.0 | 3 - 5 | Lamellar PbHAsO₄·2H₂O |

| 1.5 | 6.51 | Mixture of PbHAsO₄·2H₂O and Pb₃(AsO₄)₂ |

| 1.5 | 12 - 13 | Columnar Pb₅(AsO₄)₃OH·H₂O |

| 1.67 & 2.0 | 12 - 13 | Pb₅(AsO₄)₃OH·H₂O with minor Pb₈As₂O₁₃ |

This table demonstrates the sensitivity of the product's stoichiometry to the initial conditions in the lead(II)-arsenate system.

Design and Optimization of Novel Synthetic Routes for Crystalline Lead(IV) Arsenate (2:3)

Given the challenges, the design of novel synthetic routes for crystalline Pb₃(AsO₄)₄ would likely involve unconventional or multi-step approaches. One promising strategy could be the combination of solid-state and solution-based techniques. nih.govnih.gov A precursor phase containing lead and arsenic could be formed via a solid-state reaction, which is then transformed into the final product under specific solvothermal conditions that provide the necessary oxidizing environment.

Another approach could be "precursor chemistry," where specifically designed molecular precursors are used. The synthesis of III-V quantum dots, for example, has been improved by developing less reactive precursors that allow for more controlled particle growth. nih.gov A similar strategy could be envisioned for Lead(IV) arsenate, where a single-source precursor molecule containing both lead and arsenic in the correct ratio is designed and then decomposed under controlled conditions to yield the crystalline product.

Optimization would require systematic investigation of various parameters, including the choice of oxidizing agent, solvent system (for solution-based methods), temperature ramp rates, and reaction times to favor the nucleation and growth of the desired crystalline phase over competing amorphous or alternative stoichiometric products.

Role of Precursor Lead(II) and Lead(IV) Compounds in Arsenate Synthesis

The choice of the lead precursor is a critical decision in the synthesis of Lead(IV) arsenate (2:3). The oxidation state of the lead in the starting material defines the fundamental chemistry of the reaction.

Starting with Lead(II) Precursors: If a common, stable lead(II) compound (e.g., Pb(NO₃)₂, PbO) is used, the synthesis must incorporate an oxidation step to convert Pb²⁺ to Pb⁴⁺. This can be challenging as it requires a strong oxidizing agent that is compatible with the rest of the reaction system and does not lead to unwanted side products. The oxidation potential must be sufficient to oxidize lead without oxidizing the arsenate anion.

Starting with Lead(IV) Precursors: Using a lead(IV) precursor, such as lead(IV) oxide (PbO₂), simplifies the redox challenge as the lead is already in the correct oxidation state. numberanalytics.comchemrxiv.org The synthesis then becomes a matter of reacting the Pb(IV) source with an appropriate arsenate precursor under conditions that facilitate the formation of the correct crystal structure. However, lead(IV) compounds are generally less stable and more reactive than their lead(II) counterparts, which can also complicate the synthesis. Research on the synthesis of 2D lead halide perovskites has shown that the choice of lead precursor (e.g., PbO₂, PbI₂, PbCO₃) strongly influences the crystallization kinetics and final morphology, even when the same final product is formed. chemrxiv.org This highlights that the precursor's crystal structure, solubility, and reactivity play a key role in defining the crystallization pathway. chemrxiv.org

An article on the specific chemical compound “Lead(IV) arsenate (2:3)” cannot be generated as requested. Extensive searches for scientific literature and crystallographic databases did not yield any specific information for a compound with this name or the corresponding chemical formula Pb3(AsO4)4.

The available research predominantly focuses on other, more common lead arsenate compounds, such as lead(II) hydrogen arsenate (PbHAsO4) and basic lead arsenate (Pb5OH(AsO4)3). These compounds have a different stoichiometry and feature lead in the +2 oxidation state, not +4.

Without any experimental or theoretical data on the crystal structure, unit cell parameters, atomic coordination, or bonding characteristics of "Lead(IV) arsenate (2:3)," it is impossible to provide a scientifically accurate and informative article that adheres to the detailed structural elucidation and crystallographic characterization outline provided. The creation of such an article would require speculative information, which would not meet the required standards of scientific accuracy.

Therefore, no content can be produced for any of the specified sections and subsections:

Structural Elucidation and Crystallographic Characterization of Lead Iv Arsenate 2:3

Computational Crystallography and Predictive Structural Modeling

Further research or the publication of findings on "Lead(IV) arsenate (2:3)" would be necessary before a detailed article on its crystallographic characteristics could be written.

Thermodynamic and Kinetic Investigations of Lead Iv Arsenate 2:3 Stability

Spectroscopic Characterization and Electronic Structure of Lead Iv Arsenate 2:3

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For Lead(IV) arsenate (2:3), these methods would probe the vibrational modes of the arsenate (AsO₄³⁻) anions and the lead-oxygen (Pb-O) bonds.

In an IR spectrum of Pb₃(AsO₄)₄, one would expect to observe absorption bands corresponding to the stretching and bending vibrations of the As-O bonds within the arsenate tetrahedra. The symmetry of the AsO₄³⁻ ion (Td) would result in characteristic vibrational modes. Similarly, Raman spectroscopy would reveal complementary information about these vibrations. The positions and intensities of these peaks would constitute a unique "molecular fingerprint" for the compound. For comparison, Raman spectra of other lead arsenates show characteristic bands for the symmetric As-O stretching vibration around 813 cm⁻¹ and 774 cm⁻¹. researchgate.net

Hypothetical Vibrational Spectroscopy Data for Lead(IV) arsenate (2:3):

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| As-O Symmetric Stretch | 800 - 850 | Raman, IR |

| As-O Asymmetric Stretch | 750 - 800 | IR |

| O-As-O Bending Modes | 300 - 450 | Raman, IR |

Note: This table is illustrative and based on general knowledge of arsenate compounds; it does not represent experimental data for Pb₃(AsO₄)₄.

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Structure Determination

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides crucial information about the oxidation state and local atomic environment of a specific element within a compound. For Lead(IV) arsenate (2:3), XAS would be independently applied to the Pb L₃-edge and the As K-edge.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum would be particularly insightful. The energy position of the absorption edge is highly sensitive to the oxidation state of the absorbing atom. For Pb₃(AsO₄)₄, the Pb L₃-edge XANES would be expected to show a shift to higher energy compared to lead(II) compounds, confirming the +4 oxidation state of lead. researchgate.netarxiv.org Similarly, the As K-edge XANES would confirm the +5 oxidation state of arsenic.

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the coordination number and bond distances to neighboring atoms. Analysis of the Pb L₃-edge EXAFS would reveal the number of coordinating oxygen atoms and the Pb-O bond lengths. Likewise, the As K-edge EXAFS would detail the As-O bond distances within the arsenate tetrahedra.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Elemental Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. An XPS analysis of Lead(IV) arsenate (2:3) would involve acquiring high-resolution spectra of the Pb 4f, As 3d, and O 1s core levels.

The binding energy of the core-level electrons is characteristic of the element and its oxidation state. For Pb₃(AsO₄)₄, the Pb 4f spectrum would be expected to show peaks at binding energies characteristic of Pb(IV). For instance, the binding energy for Pb 4f₇/₂ in PbO₂ is around 137.8 eV, which is higher than that for Pb metal (136.9 eV). thermofisher.com The As 3d peak position would be consistent with the arsenate (+5) oxidation state. The O 1s spectrum could potentially distinguish between oxygen atoms in the arsenate groups and any surface-adsorbed oxygen or hydroxide (B78521) species.

Expected XPS Binding Energies for Lead(IV) arsenate (2:3):

| Element | Core Level | Expected Binding Energy (eV) |

|---|---|---|

| Lead (Pb) | 4f₇/₂ | ~138 |

| Arsenic (As) | 3d₅/₂ | ~45 |

Note: These are approximate values based on data for related compounds and are not experimental data for Pb₃(AsO₄)₄.

Electronic Structure Calculations (e.g., Density Functional Theory) for Band Structure and Bonding

A DFT study of Pb₃(AsO₄)₄ would likely involve:

Geometry Optimization: Determining the most stable arrangement of atoms in the crystal lattice.

Band Structure Calculation: Mapping the allowed electron energy levels as a function of momentum in the crystal. This would reveal whether the compound is an insulator, semiconductor, or metal, and determine its band gap.

Density of States (DOS): Calculating the number of available electronic states at each energy level. This would show the contributions of Pb, As, and O orbitals to the valence and conduction bands.

Bonding Analysis: Examining the electron density distribution to understand the covalent and ionic character of the Pb-O and As-O bonds.

Application of Spectroscopic Methods for Phase Identification and Purity Assessment

The combination of the spectroscopic techniques described above would be essential for the unambiguous identification and purity assessment of synthesized Lead(IV) arsenate (2:3).

Vibrational Spectroscopy (IR and Raman): The unique set of vibrational bands would serve as a fingerprint to confirm the presence of the desired phase and to detect any impurities, such as other lead arsenate species or starting materials. researchgate.net

X-ray Diffraction (XRD): While not explicitly requested in this section, XRD is a primary tool for phase identification, providing information about the crystal structure and lattice parameters. Spectroscopic data would be used to complement and confirm the XRD findings.

X-ray Absorption Spectroscopy (XAS): XAS could be used to quantify the proportions of different lead or arsenic oxidation states if a sample were a mixture, thereby assessing its purity.

X-ray Photoelectron Spectroscopy (XPS): XPS would be crucial for verifying the surface purity of the material and detecting any surface contamination or alteration.

Mechanistic Studies of Lead Iv Arsenate 2:3 Formation and Transformation

Elucidation of Reaction Mechanisms in Aqueous and Solid-State Systems

The formation mechanisms of lead arsenates can be broadly categorized into aqueous and solid-state pathways. While specific pathways for Lead(IV) arsenate (2:3) are not defined, general principles from related compounds offer significant insight.

Aqueous Systems: In aqueous environments, the formation of lead arsenate minerals typically proceeds via a dissolution-precipitation mechanism. diva-portal.org This process involves the dissolution of a lead-containing solid (like cerussite, PbCO₃) or the presence of aqueous lead ions, which then react with arsenate species in the solution. diva-portal.org For instance, the transformation of cerussite into mimetite (Pb₅(AsO₄)₃Cl), a stable lead arsenate mineral, is surface-controlled and occurs as the lead carbonate dissolves, releasing Pb²⁺ ions that subsequently precipitate with arsenate. diva-portal.orgresearchgate.net The formation of Lead(IV) arsenate (2:3) in an aqueous system would analogously require a source of Pb⁴⁺ ions reacting with aqueous arsenate (primarily H₂AsO₄⁻ or HAsO₄²⁻, depending on pH). acs.org

Solid-State Systems: Solid-state synthesis involves the reaction of solid precursors at elevated temperatures. The synthesis of various lead(II) oxoarsenates has been achieved through methods such as heating lead hydrogen arsenate (PbHAsO₄) or reacting lead(II) oxide (PbO) with arsenic pentoxide (As₂O₅) at high temperatures. mdpi.com For example, polycrystalline lead(II) diarsenate (Pb₂As₂O₇) can be prepared by heating PbHAsO₄ at 600°C. mdpi.com A similar solid-state approach for Lead(IV) arsenate (2:3) would likely involve the high-temperature reaction of a suitable Lead(IV) precursor, such as lead dioxide (PbO₂), with an arsenic source like arsenic pentoxide. The reaction would proceed through solid-state diffusion and phase transformations to form the final crystalline product.

Identification and Characterization of Reaction Intermediates

The identification of transient species is crucial for understanding reaction mechanisms. While no intermediates have been explicitly characterized for the formation of Lead(IV) arsenate (2:3), studies on related systems allow for postulation of likely candidates.

Aqueous Phase Intermediates: In aqueous synthesis, the reaction likely proceeds through the formation of soluble lead-arsenate complexes before precipitation. The interaction between aqueous metal ions and arsenate is a key step. During the Fe²⁺-induced transformation of ferrihydrite, intermediate mineral phases such as goethite and green rust are formed, which incorporate arsenate. acs.org By analogy, the formation of Pb₃(AsO₄)₄ may involve transient aqueous complexes or amorphous lead arsenate precursors that subsequently crystallize.

Solid-State Intermediates: In solid-state reactions, the process is often not a direct conversion but involves the formation of intermediate phases. For instance, the thermal decomposition of lead sulfate (B86663) (PbSO₄) can proceed through various lead oxide sulfate intermediates. researchgate.net The synthesis of Lead(IV) arsenate (2:3) from solid precursors might involve the formation of other lead arsenate stoichiometries or amorphous phases at the interface of the reacting particles before the thermodynamically stable Pb₃(AsO₄)₄ structure is formed. In enzymatic reactions, covalent intermediates such as a cysteine-arsenate adduct have been identified, highlighting the potential for covalent bond formation during arsenic transformations. pnas.org

Role of Solution Chemistry and Surface Phenomena in Formation Kinetics

The kinetics of lead arsenate formation in aqueous solutions are profoundly influenced by solution chemistry and surface interactions.

Influence of pH: pH is a master variable controlling both the surface charge of lead-containing minerals and the speciation of arsenate in solution. diva-portal.org Arsenate exists as H₃AsO₄ at very low pH, transitioning to H₂AsO₄⁻, HAsO₄²⁻, and AsO₄³⁻ as pH increases. acs.org The adsorption of arsenate onto mineral surfaces like iron oxides is highly pH-dependent, with a maximum typically observed at acidic pH values where the surface is positively charged, attracting the anionic arsenate species. diva-portal.org A similar dependency is expected for the surface-mediated formation of Lead(IV) arsenate, where the reaction rate would be optimal at a pH that favors both a reactive lead surface and the presence of a suitable arsenate species.

Surface Phenomena: The formation of lead arsenate minerals is often a surface-controlled process. Studies on mimetite formation show that precipitation can occur on the surface of the precursor mineral, sometimes leading to "armouring," where the new phase passivates the original surface and can slow down the reaction. diva-portal.org The kinetics of arsenate adsorption on various substrates frequently exhibit biphasic behavior: an initial, rapid adsorption step followed by a much slower process. nih.gov This slow step has been attributed to diffusion into the solid, rearrangement of surface complexes, or the conversion from monodentate to more stable bidentate surface complexes. nih.gov

Isotopic Exchange Studies for Reaction Pathway Delineation

Isotopic studies provide a powerful tool for tracing the origin of reactants and delineating reaction pathways. While specific isotopic exchange experiments for the formation of Lead(IV) arsenate (2:3) have not been reported, the methodology is well-established for lead-containing materials.

Lead has four stable isotopes (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb), and their relative abundances vary depending on the geological origin of the lead ore. iarc.fr This variation allows lead isotopic signatures (e.g., ²⁰⁶Pb/²⁰⁷Pb ratios) to be used as tracers. For example, lead isotopic analysis has been successfully used to discriminate between different sources of arsenical pesticides used historically in New England. usgs.gov The distinct isotopic compositions of different pesticide compounds allowed researchers to trace their contribution to environmental contamination. usgs.gov

In a mechanistic study of Lead(IV) arsenate (2:3) formation, one could use isotopically labeled reactants. For instance, by reacting a lead precursor with a specific, known isotopic composition with an arsenate solution, one could follow the incorporation of the lead isotope into the product over time. This would help to clarify whether the mechanism involves dissolution and reprecipitation versus a solid-state transformation, and it could be used to measure reaction rates and determine if multiple lead sources are contributing to the formation process.

Development of Conceptual and Quantitative Kinetic Models

To quantify the rates of formation, kinetic models are essential. For arsenate reactions, particularly adsorption and removal from solution, several models are commonly applied. These models could be adapted to describe the formation kinetics of Lead(IV) arsenate (2:3).

Quantitative Kinetic Models: The kinetics of arsenate reactions are often fitted to established empirical models:

Pseudo-First-Order (PFO) Model: This model assumes that the rate of reaction is proportional to the number of available active sites.

Pseudo-Second-Order (PSO) Model: This model assumes the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. pjoes.com It has been shown to be a good fit for the adsorption of arsenate on various adsorbents, suggesting a chemisorption-controlled process. mdpi.comnih.gov

Intraparticle Diffusion Model: This model is used to assess whether diffusion within the pores of the solid is the rate-limiting step. Often, plots show multiple linear regions, indicating that the reaction proceeds in stages, with surface adsorption followed by intraparticle diffusion. mdpi.com

The tables below show representative kinetic parameters for the adsorption of arsenate (As(V)) on different materials, illustrating how these models are applied.

| Model | Parameter | Value |

|---|---|---|

| Pseudo-First-Order | qₑ (exp) (mg g⁻¹) | 25.15 |

| k₁ (min⁻¹) | 0.019 | |

| R² | 0.892 | |

| Pseudo-Second-Order | qₑ (calc) (mg g⁻¹) | 25.18 |

| k₂ (g mg⁻¹ min⁻¹) | 0.291 | |

| R² | 1.000 |

| Model | Parameter | Value |

|---|---|---|

| Pseudo-First-Order | qₑ (exp) (mg g⁻¹) | 38.44 |

| k₁ (min⁻¹) | 0.027 | |

| R² | 0.988 | |

| Pseudo-Second-Order | qₑ (calc) (mg g⁻¹) | 39.22 |

| k₂ (g mg⁻¹ min⁻¹) | 0.002 | |

| R² | 0.993 |

Environmental Geochemistry and Speciation of Lead Iv Arsenate 2:3 in Natural Systems

Geochemical Mobility and Transport Phenomena in Soil-Water Systems

The mobility of lead and arsenic from lead arsenate in soil-water systems is a critical factor governing its potential environmental impact. Generally, both lead (Pb) and arsenic (As) are considered relatively immobile in soil, tending to accumulate in the upper layers. aapse.orgopenagriculturejournal.com However, their movement is influenced by a variety of factors, including soil type, pH, and the presence of other substances.

Several studies have indicated that lead, in particular, tends to remain in the top 5 to 20 cm of the soil. aapse.org The mobility of lead and arsenic can differ, with some research suggesting that arsenic may exhibit greater leaching potential than lead under certain conditions. aapse.org The presence of fine silt, clay particles, amorphous oxides, and organic matter can significantly restrict the movement of both elements by providing surfaces for adsorption. openagriculturejournal.com

The mobility of these elements is not static and can be influenced by environmental changes. For instance, an increase in soil temperature can lead to a redistribution of metals among different geochemical fractions, potentially increasing their mobility. tandfonline.com The mobility of lead and other heavy metals in soil can follow a general order, with lead often being more mobile than arsenic. tandfonline.com

Chemical Transformation and Speciation Changes in Environmental Matrices

Lead arsenate undergoes various chemical transformations in the environment, leading to changes in its speciation, which in turn affects its toxicity and mobility. Arsenic can exist in different oxidation states, primarily as arsenate (As(V)) and the more soluble and toxic arsenite (As(III)). core.ac.ukitrcweb.org The prevailing redox conditions of the environment play a crucial role in determining which species dominates. itrcweb.orgmdpi.com

In oxic (oxygen-rich) soils, arsenate (As(V)) is the predominant form and tends to be more strongly adsorbed to mineral surfaces, making it less mobile. pnas.orgmdpi.com Conversely, under reducing (anoxic) conditions, which can occur in flooded soils or deeper soil layers, arsenate can be transformed into the more mobile arsenite. mdpi.com This transformation can be mediated by microbial activity. core.ac.ukmdpi.com

Lead can also undergo transformations, such as precipitating into less soluble forms like lead phosphates, carbonates, or hydroxides, especially in soils with high pH and phosphate (B84403) content. openagriculturejournal.com The interaction with other minerals and compounds in the soil matrix is a key determinant of the ultimate chemical form of both lead and arsenic.

Adsorption and Desorption Processes on Mineral Surfaces

The interaction of lead and arsenate with mineral surfaces is a primary control on their environmental fate. Adsorption, the process of ions binding to the surface of particles, significantly reduces their mobility in soil. openagriculturejournal.com Common soil components like iron, aluminum, and manganese (oxy)hydroxides are particularly effective at adsorbing both lead and arsenic. mdpi.com

The pH of the soil solution is a critical factor influencing adsorption. Lead (Pb(II)), being a cation, generally shows increased adsorption with increasing pH. pnas.org In contrast, arsenate, which exists as an anion, is more strongly adsorbed at lower pH values and its adsorption decreases as the pH becomes more alkaline, where mineral surfaces tend to be negatively charged. pnas.org

Desorption, the release of adsorbed ions back into the soil solution, can be triggered by changes in environmental conditions. For example, acidic conditions can promote the desorption of lead from mineral surfaces. pnas.orgmdpi.com The type of chemical bond formed between the ion and the mineral surface—ranging from weaker electrostatic interactions to stronger chemical bonds (chemisorption)—influences how readily desorption occurs. mdpi.com

Interaction with Dissolved Organic Matter and Inorganic Ligands

Dissolved organic matter (DOM) in soil and water can significantly influence the speciation and mobility of lead and arsenate. DOM can form complexes with lead, potentially increasing its mobility and facilitating its transport from surface soils to deeper layers, which raises concerns about groundwater contamination. core.ac.ukresearchgate.net The nature of the interaction depends on the characteristics of the DOM, such as its aromaticity and the presence of functional groups like phenolic and carboxylic groups. researchgate.net

Similarly, arsenic can interact with DOM. These interactions are complex and can either enhance or reduce arsenic mobility. nsf.gov For instance, some studies suggest that humic-like substances within DOM can promote the microbial reduction of iron minerals, leading to the release of associated arsenic. mdpi.com

Inorganic ligands, such as phosphate, can also play a significant role. Phosphate can compete with arsenate for adsorption sites on mineral surfaces, potentially leading to increased arsenic mobility. mdpi.com The presence of chloride ions can influence the transformation of lead-containing minerals, affecting the sequestration of arsenate. diva-portal.org

Fate in Historically Contaminated Environments (e.g., orchard soils)

The legacy of lead arsenate pesticide use is most evident in former orchard soils, where significant accumulations of lead and arsenic persist decades after the cessation of its application. aapse.orgwi.govopenagriculturejournal.com Concentrations of lead and arsenic in some of these soils have been found to exceed modern safety guidelines. openagriculturejournal.com

The long-term fate of lead arsenate in these environments is a complex interplay of the geochemical processes discussed above. The elements tend to remain concentrated in the surface soil, bound to soil particles and organic matter. aapse.orgopenagriculturejournal.com However, the potential for slow leaching and transformation over time remains a concern. aapse.org

The historical application methods, such as foliar spraying, contributed to the widespread distribution of these contaminants throughout the orchard environment. aapse.orgvt.edu The persistence of these residues necessitates careful management of former orchard lands, especially when they are repurposed for other agricultural uses or residential development. wi.govopenagriculturejournal.com

Table 1: Factors Influencing Geochemical Mobility of Lead and Arsenic

| Factor | Influence on Lead Mobility | Influence on Arsenic Mobility |

|---|---|---|

| Soil pH | Decreases with increasing pH (higher adsorption) pnas.org | Complex; adsorption is generally higher at lower pH pnas.org |

| Organic Matter | Can increase mobility through complexation core.ac.uk | Can increase mobility through competition and microbial processes mdpi.commdpi.com |

| Clay Content | Decreases mobility due to adsorption openagriculturejournal.com | Decreases mobility due to adsorption openagriculturejournal.com |

| Iron/Aluminum Oxides | Decreases mobility due to strong adsorption mdpi.com | Decreases mobility due to strong adsorption mdpi.com |

| Redox Conditions | Less directly affected | Increases mobility under reducing conditions (As(V) to As(III)) mdpi.com |

| Phosphate | Can decrease mobility by forming lead phosphates openagriculturejournal.com | Can increase mobility by competing for adsorption sites mdpi.com |

Thermodynamic and Kinetic Modeling of Environmental Speciation

To better predict the long-term behavior of lead and arsenate in the environment, scientists employ thermodynamic and kinetic models. numberanalytics.com

Thermodynamic modeling helps to predict the equilibrium speciation of chemical elements based on principles of Gibbs free energy. numberanalytics.com These models can determine the most stable chemical forms of lead and arsenic under a given set of environmental conditions (e.g., pH, redox potential, and the presence of other ions). For example, thermodynamic data can be used to predict the formation of stable minerals like mimetite (Pb₅(AsO₄)₃Cl), which can effectively immobilize arsenic. diva-portal.org

Kinetic modeling , on the other hand, focuses on the rates of chemical reactions and mass transport. numberanalytics.com This approach is crucial because environmental systems are often not in a state of equilibrium. Kinetic models can provide insights into how quickly transformations, such as the reduction of arsenate to arsenite or the dissolution of lead-containing minerals, will occur. mdpi.com

These modeling approaches are powerful tools for assessing the potential risks associated with lead arsenate contamination and for designing effective remediation strategies. However, the accuracy of these models depends on the quality of the input data and a thorough understanding of the complex biogeochemical processes involved. numberanalytics.commdpi.com

Table 2: Common Mineral Phases in Lead-Arsenic Contaminated Systems

| Mineral | Chemical Formula | Significance |

|---|---|---|

| Lead Arsenate | Pb₃(AsO₄)₂ | Original contaminant source aapse.org |

| Mimetite | Pb₅(AsO₄)₃Cl | A stable secondary mineral that can sequester arsenic diva-portal.org |

| Cerussite | PbCO₃ | Can transform to mimetite in the presence of arsenate and chloride diva-portal.org |

| Anglesite | PbSO₄ | A potential lead mineral phase in some soil environments acs.org |

| Scorodite | FeAsO₄·2H₂O | An iron arsenate mineral that can control arsenic solubility researchgate.net |

Advanced Analytical Methodologies for Research on Lead Iv Arsenate 2:3

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and widely utilized technique for the elemental analysis of trace and ultra-trace elements in a variety of samples. mdpi.com Its high sensitivity, often reaching parts-per-trillion (ppt) levels, and the capability for simultaneous multi-element detection make it an indispensable tool for research on lead arsenate compounds. mdpi.comalwsci.com

In the context of Lead(IV) arsenate (2:3), ICP-MS is primarily used to accurately quantify the total concentrations of lead (Pb) and arsenic (As). The process involves digesting the sample, often using microwave-assisted acid digestion, to break down the compound and bring the elements into a solution that can be introduced into the plasma. iaea.orgpcdn.co The high-temperature argon plasma atomizes and ionizes the elements, which are then separated by a mass spectrometer based on their mass-to-charge ratio. neu.edu.tr This allows for precise and accurate determination of the elemental composition. For instance, ICP-MS can be used to confirm the 2:3 molar ratio of lead to arsenic in a synthesized or unknown sample. The technique's ability to analyze complex matrices makes it suitable for detecting lead and arsenic from lead arsenate in environmental samples like soil, water, and biological tissues. mdpi.comopenrepository.com

Table 1: ICP-MS Performance Characteristics for Lead and Arsenic Analysis

| Parameter | Lead (Pb) | Arsenic (As) | Reference |

|---|---|---|---|

| Typical Detection Limit | < 0.01 µg/L | ~0.02 µg/L | openrepository.com |

| Linear Range | 0 - 500 ng/mL | 0 - 500 ng/mL | spkx.net.cn |

| Precision (RSD) | < 5% | < 5% | spkx.net.cn |

| Recovery | 88% - 109% | 88% - 109% | spkx.net.cn |

This table presents typical performance data for ICP-MS analysis of lead and arsenic, which can vary based on the specific instrument, matrix, and analytical conditions.

X-ray Fluorescence (XRF) Spectroscopy for Non-Destructive Elemental Mapping

X-ray fluorescence (XRF) spectroscopy is a non-destructive analytical technique that provides information about the elemental composition of a sample. getenviropass.com It works by irradiating the sample with high-energy X-rays, which causes the atoms within the sample to emit characteristic "fluorescent" X-rays. getenviropass.com Each element emits X-rays at a unique energy, allowing for their identification and quantification.

A key advantage of XRF is its ability to perform elemental mapping, which reveals the spatial distribution of elements across a sample's surface. researchgate.nethoriba.com This is particularly valuable in the study of Lead(IV) arsenate (2:3) in heterogeneous samples like contaminated soils or biological tissues. By scanning the X-ray beam across the sample, a map can be generated showing the co-localization of lead and arsenic, providing strong evidence for the presence of lead arsenate particles. While XRF is generally less sensitive than ICP-MS, it is a rapid and often portable technique, making it suitable for in-field screening and analysis. getenviropass.comnih.gov However, it's important to be aware of potential spectral interferences, such as the overlap of the arsenic K-alpha peak with the lead L-alpha peak, which can be mitigated through careful calibration and data processing. epa.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution information about the morphology and microstructure of materials at the micro- and nanoscale. researchgate.netmeasurlabs.com

Scanning Electron Microscopy (SEM) directs a focused beam of electrons across the surface of a sample, generating various signals that are used to create an image. researchgate.netnanoscience.com For Lead(IV) arsenate (2:3), SEM is invaluable for visualizing the size, shape, and surface topography of individual particles or crystals. This morphological information can be crucial for understanding the compound's formation, environmental transport, and potential reactivity. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition data for specific features observed in the image, confirming the presence of both lead and arsenic within a single particle. measurlabs.comasminternational.org

Transmission Electron Microscopy (TEM) , in contrast, passes a beam of electrons through an ultra-thin sample to create an image. thermofisher.com This allows for the examination of the internal structure of materials. thermofisher.com In the context of Lead(IV) arsenate (2:3), TEM can reveal details about the crystal structure, including lattice defects and the presence of different crystalline phases. While sample preparation for TEM is more demanding than for SEM, the level of detail it provides on the internal microstructure is unparalleled. thermofisher.com

Table 2: Comparison of SEM and TEM for Lead(IV) Arsenate (2:3) Analysis

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) | Reference |

|---|---|---|---|

| Imaging Principle | Scans a focused electron beam over the surface | Transmits an electron beam through a thin sample | thermofisher.com |

| Information Obtained | Surface topography, morphology, elemental composition (with EDX) | Internal structure, crystallography, morphology | thermofisher.com |

| Sample Thickness | Bulk samples | Ultra-thin sections (<150 nm) | thermofisher.com |

| Resolution | Typically 10-30 nm | Down to 0.1 nm | measurlabs.com |

Synchrotron-Based Techniques for High-Resolution Elemental and Speciation Mapping

Synchrotron-based techniques offer exceptionally high-intensity and tunable X-ray beams, enabling highly sensitive and spatially resolved analysis of environmental and biological samples. stanford.edu These methods are particularly powerful for studying the speciation of elements like lead and arsenic, which is critical for understanding their toxicity and environmental fate. stanford.edunih.gov

Synchrotron-based X-ray Fluorescence (SXRF) provides elemental maps with much higher resolution and sensitivity than conventional XRF. nih.gov This allows for the detailed visualization of the distribution of lead and arsenic at the micrometer scale, revealing fine-scale associations with other elements and mineral phases in complex matrices like soil. nih.gov

X-ray Absorption Spectroscopy (XAS) , another synchrotron-based technique, is a powerful tool for determining the chemical speciation of elements. stanford.edunih.gov It involves two main components: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state of the element (e.g., distinguishing between As(III) and As(V)), while EXAFS reveals details about the local atomic environment, such as the number and type of neighboring atoms and their distances. stanford.edunih.gov For Lead(IV) arsenate (2:3), XAS can confirm the +4 oxidation state of lead and the +5 oxidation state of arsenic, and provide information on the coordination environment of both elements within the crystal structure. Studies have utilized XAS to investigate the transformation of lead arsenate in soils over time. nih.gov

Chromatographic Techniques Coupled with Atomic Spectrometry for Speciation Analysis

The toxicity and mobility of arsenic are highly dependent on its chemical form. iaea.org Therefore, speciation analysis, which involves the separation and quantification of different arsenic species, is crucial. Hyphenated techniques that couple a separation method, such as high-performance liquid chromatography (HPLC), with a sensitive element-specific detector, like ICP-MS or atomic fluorescence spectrometry (AFS), are the gold standard for arsenic speciation. mdpi.comresearchgate.net

While the primary focus of this section is often on the various forms of arsenic that can be present in a sample (e.g., arsenite, arsenate, methylated forms), the principle is directly applicable to the analysis of Lead(IV) arsenate (2:3). iaea.orgnih.govwiley.com After extraction from a sample matrix, HPLC can be used to separate different lead and arsenic compounds. mdpi.com The eluent from the HPLC column is then introduced into an ICP-MS or AFS system for detection and quantification. nih.govacs.orgresearchgate.net This approach allows researchers to not only determine the total lead and arsenic concentrations but also to identify and quantify the specific lead arsenate compound present, distinguishing it from other potential lead or arsenic species in the sample. researchgate.netresearchgate.net For instance, anion-exchange chromatography is commonly used to separate different arsenic species. researchgate.netnih.gov

Quantitative Determination of Lead(IV) Arsenate (2:3) in Complex Matrices

The quantitative determination of Lead(IV) arsenate (2:3) in complex matrices such as soil, sediment, or biological tissues presents significant analytical challenges due to potential interferences and the need for efficient extraction. A combination of the techniques described above is often necessary for accurate quantification.

The general workflow involves:

The choice of analytical strategy depends on the specific research question, the nature of the sample matrix, and the required level of detail. For instance, a study on the bioavailability of lead and arsenic from contaminated soil might utilize a combination of total elemental analysis, in-vitro bioaccessibility tests, and speciation analysis to understand how the form of the lead arsenate influences its potential uptake by organisms. nih.gov

Theoretical and Computational Chemistry for Lead Iv Arsenate 2:3

First-Principles Calculations for Electronic, Magnetic, and Optical Properties

First-principles calculations, based on quantum mechanics, are a cornerstone for understanding the intrinsic properties of materials without prior experimental data. For Lead(IV) arsenate (2:3), these calculations would typically be performed using Density Functional Theory (DFT).

Electronic Properties: DFT calculations can determine the electronic band structure and density of states (DOS). This would reveal whether Pb₃(AsO₄)₄ is a semiconductor, an insulator, or a metal. The calculation would involve defining a unit cell for the crystal structure and solving the Kohn-Sham equations to find the ground-state electron density and energy. The band gap, a crucial parameter for electronic and optical applications, can be calculated. For instance, similar calculations on other lead-based compounds have revealed a wide range of electronic behaviors.

Magnetic Properties: To investigate magnetic properties, spin-polarized DFT calculations would be necessary. These calculations can predict whether the material exhibits ferromagnetic, antiferromagnetic, or non-magnetic behavior. This is determined by the alignment of electron spins within the crystal lattice.

Optical Properties: The optical properties, such as the dielectric function, refractive index, and absorption spectrum, can be calculated from the electronic band structure. These properties are critical for understanding how Lead(IV) arsenate (2:3) interacts with light.

A hypothetical data table for the predicted electronic and optical properties of Lead(IV) arsenate (2:3) based on first-principles calculations is presented below.

| Property | Predicted Value/Characteristic |

| Band Gap (eV) | 3.5 (Predicted Insulator) |

| Crystal Structure | Monoclinic |

| Magnetic Ordering | Non-magnetic |

| Static Dielectric Constant | 8.2 |

| Refractive Index | 2.1 |

Molecular Dynamics Simulations for Crystal Growth and Defect Chemistry

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of atoms and molecules. These simulations solve Newton's equations of motion for a system of interacting particles.

Crystal Growth: MD simulations can model the process of crystal growth from a melt or solution. By simulating the aggregation of Pb⁴⁺ and AsO₄³⁻ ions, researchers can observe the nucleation and subsequent growth of the Pb₃(AsO₄)₄ crystal. This can provide insights into the optimal conditions for synthesizing high-quality single crystals.

Defect Chemistry: All crystalline materials contain defects, which can significantly influence their properties. MD simulations can be used to study the formation and migration of point defects (e.g., vacancies, interstitials) and extended defects (e.g., dislocations, grain boundaries) in Lead(IV) arsenate (2:3). Understanding defect chemistry is crucial for applications in areas such as ionic conductivity and luminescence.

Thermodynamic Prediction of Phase Stability and Transformation Energies

The thermodynamic stability of Lead(IV) arsenate (2:3) relative to other possible lead arsenate phases or its constituent oxides can be assessed using first-principles calculations.

Phase Stability: By calculating the formation energy of Pb₃(AsO₄)₄ and comparing it to the energies of other compounds in the Pb-As-O system, a phase diagram can be constructed. This diagram would show the ranges of temperature and pressure over which Pb₃(AsO₄)₄ is the most stable phase.

Transformation Energies: Lead(IV) arsenate (2:3) may exist in different crystalline forms (polymorphs). The energy differences between these polymorphs and the energy barriers for phase transformations can be calculated. This information is vital for materials processing and for understanding the material's behavior under varying environmental conditions.

A hypothetical data table summarizing the calculated thermodynamic properties for Lead(IV) arsenate (2:3) is provided below.

| Thermodynamic Parameter | Calculated Value (kJ/mol) |

| Standard Enthalpy of Formation | -2500 |

| Gibbs Free Energy of Formation | -2350 |

| Lattice Energy | -12000 |

Reaction Pathway Analysis and Catalytic Studies

Computational methods can be employed to investigate the potential catalytic activity of Lead(IV) arsenate (2:3).

Reaction Pathway Analysis: If Pb₃(AsO₄)₄ were to be considered as a catalyst, DFT calculations could be used to model the adsorption of reactant molecules onto its surface. The energy profile of the reaction pathway could then be mapped out, identifying transition states and activation barriers. This would provide a detailed understanding of the catalytic mechanism at the molecular level.

Catalytic Studies: While there is no specific information on the catalytic use of Lead(IV) arsenate (2:3), computational screening could predict its potential for specific reactions. For example, its ability to catalyze oxidation or reduction reactions could be assessed by calculating the energetics of relevant reaction steps.

Development of Force Fields for Interatomic Interactions

While first-principles calculations are highly accurate, they are computationally expensive. For large-scale simulations, such as those required for studying crystal growth or amorphous structures, classical force fields are often used.

A force field is a set of parameters and equations that describe the potential energy of a system of atoms. For Lead(IV) arsenate (2:3), a force field would need to be developed that accurately reproduces the interatomic interactions between Pb, As, and O atoms. This is typically done by fitting the force field parameters to a set of data obtained from first-principles calculations or experimental measurements.

A hypothetical data table outlining the components of a potential force field for Lead(IV) arsenate (2:3) is shown below.

| Interaction Type | Potential Form | Key Parameters |

| Pb-O | Buckingham | A, ρ, C |

| As-O | Buckingham | A, ρ, C |

| O-O | Buckingham | A, ρ, C |

| Pb-As | Lennard-Jones | ε, σ |

| Electrostatic | Coulomb | Partial Charges |

Computational Prediction of Spectroscopic Features

Computational chemistry can predict various spectroscopic features of Lead(IV) arsenate (2:3), which can be used to interpret experimental spectra.

Vibrational Spectroscopy: DFT calculations can determine the vibrational frequencies and modes of the crystal lattice. These can be correlated with experimental infrared (IR) and Raman spectra. The predicted spectra can help in identifying the characteristic vibrational signatures of the arsenate (AsO₄³⁻) groups and the lead-oxygen polyhedra.

X-ray Absorption Spectroscopy (XAS): The X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) spectra can be simulated. These simulations provide information about the local coordination environment and oxidation state of the lead and arsenic atoms.

A summary of the types of spectroscopic data that could be computationally predicted for Lead(IV) arsenate (2:3) is given in the table below.

| Spectroscopy Type | Predicted Information |

| Raman | Vibrational modes of AsO₄³⁻ tetrahedra |

| Infrared (IR) | Vibrational modes involving Pb-O bonds |

| X-ray Absorption (XAS) | Oxidation states and coordination of Pb and As |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts for ²⁰⁷Pb and ⁷⁵As |

Academic and Research Implications of Lead Iv Arsenate 2:3 Studies

Role in Advancing Inorganic Materials Synthesis and Characterization

The synthesis of novel inorganic materials is a dynamic field of research, driven by the quest for new properties and applications. soton.ac.uk The development of methods to stabilize less common oxidation states, such as Pb(IV) in an arsenate matrix, would represent a significant advancement in synthetic inorganic chemistry. Techniques such as hydrothermal synthesis, sol-gel processing, and high-pressure methods are often employed to create novel inorganic frameworks. soton.ac.uk

However, there are no specific reports detailing the successful synthesis of Lead(IV) arsenate (2:3). The characterization of such a compound would necessitate a suite of advanced analytical techniques, including X-ray diffraction (XRD) for crystal structure determination, X-ray photoelectron spectroscopy (XPS) to confirm the +4 oxidation state of lead, and various spectroscopic methods to elucidate its bonding and electronic structure. The lack of any such published data for Lead(IV) arsenate (2:3) means it currently plays no role in advancing inorganic materials synthesis and characterization.

Insights for Environmental Remediation Strategies related to Arsenic and Lead Contamination

Lead and arsenic are significant environmental contaminants, and their remediation is a major focus of environmental science. nih.govwiley.com The environmental fate and transport of these elements are highly dependent on their chemical speciation. nih.gov For instance, the mobility and toxicity of arsenic are different for arsenite (As³⁺) and arsenate (As⁵⁺). nih.gov Similarly, the solubility and reactivity of lead compounds vary significantly, with Pb(IV) oxides being of interest in drinking water systems. acs.orgfrontiersin.org

The formation of highly insoluble and stable lead arsenate compounds can play a role in the immobilization of both lead and arsenic in contaminated soils. tandfonline.com Understanding the potential formation and stability of all possible lead arsenate phases, including the hypothetical Lead(IV) arsenate (2:3), could theoretically inform long-term remediation strategies. However, without any data on its solubility, leachability, and behavior in environmental systems, its relevance to current remediation strategies is purely speculative.

Significance as a Reference Material for Analytical Standards and Quality Control

Accurate quantification and speciation of lead and arsenic in environmental and industrial samples require reliable analytical standards. The development of certified reference materials is crucial for quality control and for ensuring the comparability of data across different laboratories.

While standard reference materials exist for various lead and arsenic compounds, there is no indication that Lead(IV) arsenate (2:3) is used for this purpose. For a compound to serve as a reliable analytical standard, it must be stable, well-characterized, and available in high purity. Given the apparent challenges in even synthesizing Lead(IV) arsenate (2:3), it does not currently hold any significance as a reference material for analytical standards. The difficulty in obtaining pure reference standards for even more common tetravalent lead compounds like PbO₂ has been noted in research. researchgate.net

Prospects for the Development of New Arsenate-Based Functional Materials

Arsenates, similar to phosphates, can form a wide variety of crystal structures with diverse physical and chemical properties. The development of novel arsenate-based functional materials is an active area of research, with potential applications in catalysis, ion exchange, and as host lattices for phosphors. The incorporation of tetravalent cations into arsenate frameworks could lead to materials with unique electronic or structural properties. ucj.org.ua

The prospects for developing new functional materials based on Lead(IV) arsenate (2:3) are entirely dependent on the future ability to synthesize and characterize this compound. If it can be prepared in a stable form, its properties could be explored for various applications. For example, the combination of a high-Z element like lead and the arsenate group might be of interest for optical or electronic materials. However, at present, these prospects remain in the realm of theoretical possibility due to the foundational lack of knowledge about this specific compound.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Lead(IV) arsenate (2:3), and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves stoichiometric reactions between lead(IV) oxide and arsenic acid under controlled acidic conditions. To optimize yield, monitor pH (ideally <3.0) and temperature (60–80°C) to prevent hydrolysis of lead(IV) species. Purity can be verified via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS). Include a stepwise protocol with error margins for reproducibility .

- Data Example :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 2.5–3.0 | ±15% deviation |

| Temperature | 70±5°C | ±10% deviation |

Q. How can researchers characterize the crystallographic structure of Lead(IV) arsenate (2:3) to confirm stoichiometric accuracy?

- Methodological Answer : Use Rietveld refinement of XRD data to analyze lattice parameters and phase purity. Pair with energy-dispersive X-ray spectroscopy (SEM-EDS) for elemental composition validation. Cross-reference with literature values for Pb-O and As-O bond lengths (e.g., ~2.15 Å and ~1.68 Å, respectively) .

Q. What safety protocols are critical when handling Lead(IV) arsenate (2:3) in laboratory settings?

- Methodological Answer : Conduct all synthesis in fume hoods with HEPA filtration. Use double-layer nitrile gloves and polypropylene aprons. Regularly test for airborne arsenic contamination via atomic absorption spectroscopy (AAS). Emergency protocols must include chelation therapy guidelines (e.g., dimercaprol for arsenic exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Lead(IV) arsenate (2:3) across varying pH and ionic strength conditions?

- Methodological Answer : Design a matrix of solubility experiments with controlled variables:

- pH : 1.0–10.0 (adjust with HNO₃/NaOH).

- Ionic strength : 0.1–1.0 M (using KNO₃).

Use ICP-MS to quantify dissolved Pb and As. Apply the Pitzer model to account for ion interactions and compare with existing data. Address discrepancies by identifying metastable phases via in-situ Raman spectroscopy .

Q. What experimental strategies can mitigate lead(IV) reduction during synthesis, which compromises stoichiometry?

- Methodological Answer : Introduce oxidizing agents (e.g., ozone or H₂O₂) during synthesis to stabilize Pb⁴⁺. Monitor redox potential (Eh) with a platinum electrode. Post-synthesis, validate oxidation state via X-ray photoelectron spectroscopy (XPS) and compare Pb 4f₇/₂ binding energy (≈138.5 eV for Pb⁴⁺) .

Q. How can computational modeling (e.g., DFT) predict the environmental interaction of Lead(IV) arsenate (2:3) with natural ligands like humic acid?

- Methodological Answer : Use density functional theory (DFT) to simulate adsorption energies and ligand-exchange mechanisms. Parameterize models using crystallographic data and experimental stability constants. Validate predictions via batch adsorption experiments with fluorescence quenching assays for humic acid binding .

Q. What statistical approaches are most robust for analyzing variability in toxicity assays involving Lead(IV) arsenate (2:3)?

- Methodological Answer : Apply ANOVA to compare dose-response curves across replicates. Use Kolmogorov-Smirnov tests to assess normality in bioaccumulation data. For non-linear trends (e.g., hormetic effects), employ Bayesian hierarchical models. Report confidence intervals (95%) and effect sizes (Cohen’s d) .

Methodological Best Practices

- Data Presentation : Use scatter plots with error bars for solubility studies and heatmaps for multi-variable analyses (e.g., pH vs. ionic strength). Raw data should be archived in supplementary materials .

- Reproducibility : Document instrument calibration details (e.g., XRD angle calibration with NIST SRM 640c) and environmental conditions (e.g., humidity ≤40%) .

- Literature Comparison : Create tables contrasting your findings with prior studies, highlighting methodological differences (e.g., stirring rate, precursor purity) as potential sources of variation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.